2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-oxo-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of structural motifs, combining an indole ring, a benzotriazinone core, and an acetamide group
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves coupling an indole derivative with a benzotriazinone intermediate. The specific reaction conditions and reagents can vary, but the overall strategy aims to form the desired amide linkage.
Industrial Production:: While industrial-scale production methods are proprietary, researchers have developed efficient synthetic routes that allow for gram-scale synthesis in the laboratory. These methods often involve stepwise assembly of key fragments, followed by final amide bond formation.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction reactions could yield reduced forms of the compound.
Substitution: Substituents on the benzotriazinone ring may be replaced via substitution reactions.
Boronic Acids: Suzuki–Miyaura coupling using boronic acids is a powerful method for introducing aryl groups.
Radical Protodeboronation: Recent advances in radical chemistry allow for protodeboronation of boronic esters, enabling functionalization of alkyl boronic esters.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound as potential drug candidates due to its unique structure.
Catalysis: The benzotriazinone core may serve as a catalyst scaffold.
Biological Activity: Investigate its effects on cellular processes, receptors, and enzymes.
Drug Development: Assess its pharmacological properties and potential therapeutic applications.
Materials Science: Explore its use in materials, such as polymers or coatings.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further studies are needed to elucidate these pathways fully.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare this compound with related structures to understand its uniqueness and potential advantages.
Properties
Molecular Formula |
C23H25N5O4 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[1-(2-methoxyethyl)indol-4-yl]oxy-N-(4-oxo-3-propan-2-yl-1,2,3-benzotriazin-6-yl)acetamide |
InChI |
InChI=1S/C23H25N5O4/c1-15(2)28-23(30)18-13-16(7-8-19(18)25-26-28)24-22(29)14-32-21-6-4-5-20-17(21)9-10-27(20)11-12-31-3/h4-10,13,15H,11-12,14H2,1-3H3,(H,24,29) |
InChI Key |
IWBRVOCRRRDZSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)NC(=O)COC3=CC=CC4=C3C=CN4CCOC)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.